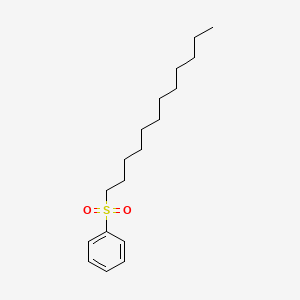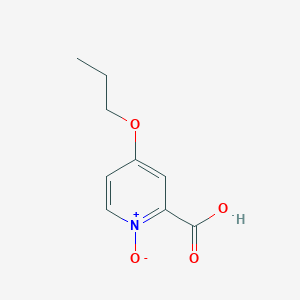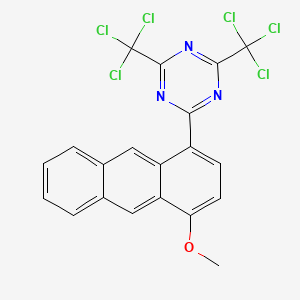
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound that features an anthracene moiety substituted with a methoxy group and a triazine ring substituted with trichloromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to the anthracene ring.
Formation of the Triazine Ring: The triazine ring is synthesized separately, often through a cyclization reaction involving cyanuric chloride and appropriate amines.
Coupling Reaction: The final step involves coupling the methoxyanthracene derivative with the triazine ring. This is typically done under reflux conditions in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl groups can be reduced to form methyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trichloromethyl groups.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted triazine derivatives.
科学的研究の応用
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial properties and potential use in drug development.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its ability to absorb light and generate reactive species. The anthracene moiety absorbs light and undergoes a photochemical reaction, generating singlet oxygen or other reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in cancer cells or microbial inhibition.
類似化合物との比較
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the triazine ring and trichloromethyl groups.
Anthracene-9-carboxaldehyde: Contains an aldehyde group instead of the methoxy group and triazine ring.
2-Methoxyanthracene: Similar anthracene moiety but lacks the triazine ring and trichloromethyl groups.
Uniqueness
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of both the methoxyanthracene moiety and the triazine ring with trichloromethyl groups. This combination imparts unique photophysical properties and reactivity, making it suitable for specialized applications in photochemistry and materials science.
特性
CAS番号 |
74217-63-3 |
|---|---|
分子式 |
C20H11Cl6N3O |
分子量 |
522.0 g/mol |
IUPAC名 |
2-(4-methoxyanthracen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C20H11Cl6N3O/c1-30-15-7-6-12(13-8-10-4-2-3-5-11(10)9-14(13)15)16-27-17(19(21,22)23)29-18(28-16)20(24,25)26/h2-9H,1H3 |
InChIキー |
SABSXVKEPZCTSD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=CC3=CC=CC=C3C=C12)C4=NC(=NC(=N4)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)

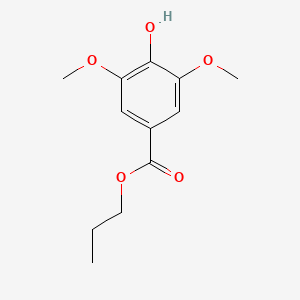

![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)


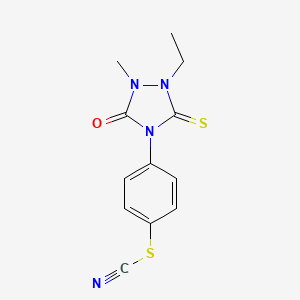
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
